molecular formula C20H14Se2 B186266 Diselenide, di-1-naphthalenyl CAS No. 1787-80-0

Diselenide, di-1-naphthalenyl

Cat. No. B186266
CAS RN: 1787-80-0
M. Wt: 412.3 g/mol
InChI Key: XFUCRHYSJRXATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diselenide, di-1-naphthalenyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Diselenide, di-1-naphthalenyl is a selenium-containing compound that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of diselenide, di-1-naphthalenyl is not fully understood. However, it is believed that diselenide, di-1-naphthalenyl exerts its biological activity through the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. Diselenide, di-1-naphthalenyl has been shown to induce apoptosis in cancer cells by increasing ROS levels and activating the p53 pathway.

Biochemical And Physiological Effects

Diselenide, di-1-naphthalenyl has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that diselenide, di-1-naphthalenyl has antioxidant and anticancer properties. In vivo studies have shown that diselenide, di-1-naphthalenyl can reduce oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Diselenide, di-1-naphthalenyl has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, diselenide, di-1-naphthalenyl also has some limitations, including its toxicity and the need for careful handling.

Future Directions

For research on diselenide, di-1-naphthalenyl include the development of new synthesis methods and the investigation of its potential applications in cancer therapy and material science.

Synthesis Methods

Diselenide, di-1-naphthalenyl can be synthesized using various methods, including the reaction of 1-naphthylmagnesium bromide with diselenide, the reaction of 1-naphthol with selenium dioxide and sodium hydroxide, and the reaction of 1-naphthalenylsodium with selenium. The synthesis of diselenide, di-1-naphthalenyl is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

Diselenide, di-1-naphthalenyl has potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, diselenide, di-1-naphthalenyl has been shown to have antioxidant and anticancer properties. In material science, diselenide, di-1-naphthalenyl has been used to prepare selenium-containing polymers. In catalysis, diselenide, di-1-naphthalenyl has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds.

properties

CAS RN

1787-80-0

Product Name

Diselenide, di-1-naphthalenyl

Molecular Formula

C20H14Se2

Molecular Weight

412.3 g/mol

IUPAC Name

1-(naphthalen-1-yldiselanyl)naphthalene

InChI

InChI=1S/C20H14Se2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

XFUCRHYSJRXATP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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